molecular formula C6H7BO2S B1308620 (2-Mercaptophenyl)boronic acid CAS No. 352526-00-2

(2-Mercaptophenyl)boronic acid

Cat. No. B1308620
CAS RN: 352526-00-2
M. Wt: 154 g/mol
InChI Key: RADLTTWFPYPHIV-UHFFFAOYSA-N
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Description

“(2-Mercaptophenyl)boronic acid” is an organoboron compound . It has the molecular formula C6H7BO2S . The compound appears as a white crystal or crystalline powder .


Molecular Structure Analysis

The molecular structure of “(2-Mercaptophenyl)boronic acid” consists of a phenyl ring (benzene ring) attached to a boronic acid group and a mercapto group (sulfhydryl group, -SH). The average mass of the molecule is 153.995 Da .


Chemical Reactions Analysis

Boronic acids, including “(2-Mercaptophenyl)boronic acid”, are known for their ability to form stable five-membered boronate esters with diols . They can also react with azo compounds to form stable ketimines . These reactions are often utilized in various chemical biology applications .


Physical And Chemical Properties Analysis

“(2-Mercaptophenyl)boronic acid” has a density of 1.3±0.1 g/cm³ . Its boiling point is 331.7±44.0 °C at 760 mmHg . The compound has a molar refractivity of 41.1±0.4 cm³ . It has 2 hydrogen bond acceptors and 2 hydrogen bond donors .

Mechanism of Action

Target of Action

The primary target of (2-Mercaptophenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Mode of Action

(2-Mercaptophenyl)boronic acid interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway affected by (2-Mercaptophenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favourable partitioning between cross-coupling and oxidative homo-coupling .

Pharmacokinetics

Boronic acids and their esters, in general, are only marginally stable in water . This suggests that the bioavailability of (2-Mercaptophenyl)boronic acid may be influenced by its stability in aqueous environments.

Result of Action

The result of the action of (2-Mercaptophenyl)boronic acid is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of many organic compounds, making (2-Mercaptophenyl)boronic acid a valuable reagent in organic chemistry .

Action Environment

The action of (2-Mercaptophenyl)boronic acid is influenced by environmental factors such as the presence of a palladium catalyst and the pH of the reaction environment . The broad application of the Suzuki–Miyaura coupling reaction arises from the exceptionally mild and functional group tolerant reaction conditions . The relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes also contribute to the efficacy of (2-Mercaptophenyl)boronic acid .

Safety and Hazards

“(2-Mercaptophenyl)boronic acid” should be handled with care to avoid contact with skin, eyes, and mouth . After touching, the affected area should be rinsed immediately with water . The compound should be used or stored in a well-ventilated place . Personal protective equipment, including chemical glasses and protective gloves, are recommended .

Future Directions

Boronic acids, including “(2-Mercaptophenyl)boronic acid”, have been increasingly utilized in diverse areas of research . They have found applications in sensing, interference in signaling pathways, enzyme inhibition, and cell delivery systems . The exploration of novel chemistries using boron is expected to fuel emergent sciences .

properties

IUPAC Name

(2-sulfanylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BO2S/c8-7(9)5-3-1-2-4-6(5)10/h1-4,8-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADLTTWFPYPHIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1S)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402565
Record name (2-Mercaptophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Mercaptophenyl)boronic acid

CAS RN

352526-00-2
Record name Boronic acid, (2-mercaptophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352526-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Mercaptophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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